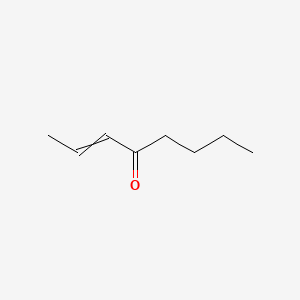

Oct-2-en-4-one

Description

Contextualization as an Alpha,Beta-Unsaturated Ketone

Oct-2-en-4-one is classified as an alpha,beta-unsaturated ketone. cymitquimica.comontosight.ai This structural classification is defined by the presence of a carbon-carbon double bond between the α and β positions relative to a carbonyl group (C=O). foodb.ca This arrangement of a ketone functional group conjugated with a double bond gives the molecule specific reactivity and electronic properties. ontosight.aifoodb.ca The structure of this compound features this enone functional group, which is a key determinant of its chemical behavior. foodb.ca

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research is highlighted by its role as a reactant in sophisticated chemical transformations. It is utilized in the synthesis of other organic compounds due to its reactivity, particularly in addition reactions characteristic of alkenes. cymitquimica.com A notable application is its use as a reactant in the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with organoboronic acids. fishersci.fi This demonstrates its utility as a building block in constructing more complex molecules. The presence of both a double bond and a ketone group allows for a variety of chemical transformations. cymitquimica.comontosight.ai

Overview of Research Trajectories for this compound

Research involving this compound follows several distinct trajectories. One major area of investigation is its application in synthetic organic chemistry, where it serves as an intermediate. cymitquimica.com Its potential applications are being explored in the synthesis of fine chemicals. ontosight.ai

Another significant research avenue is in the flavor and fragrance industry. cymitquimica.comsigmaaldrich.com The series of unsaturated octenones, including this compound, is known for a surprising variety of odors despite their closely related chemical structures. perfumerflavorist.com this compound itself is described as having a green, fruity, and mushroom-like organoleptic profile. sigmaaldrich.com It is used in flavors for products like confectionery, dairy items, and beverages. thegoodscentscompany.com

Chemical and Physical Properties of this compound

The following tables provide a summary of the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (E)-oct-2-en-4-one | nih.govfishersci.fi |

| Molecular Formula | C8H14O | nih.govontosight.aifishersci.fi |

| Molecular Weight | 126.20 g/mol | sigmaaldrich.comnist.govthermofisher.com |

| CAS Number | 4643-27-0 | nih.govfishersci.finist.gov |

| InChI Key | FMDLEUPBHMCPQV-GQCTYLIASA-N | nih.govfishersci.fi |

| SMILES | CCCCC(=O)/C=C/C | nih.govfishersci.fi |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Description | Clear colorless to pale yellow liquid | nih.govalfa-chemistry.comthermofisher.com |

| Boiling Point | 65°C (at 15 mmHg) | fishersci.fichemsynthesis.com |

| Density | 0.833 - 0.850 g/cm³ | alfa-chemistry.comchemsynthesis.com |

| Refractive Index | 1.440 - 1.4475 (at 20°C) | nih.govthermofisher.com |

| Solubility | Insoluble in water; soluble in organic solvents and fats | cymitquimica.comnih.govfishersci.fi |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61783-82-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3 |

InChI Key |

FMDLEUPBHMCPQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C=CC |

Origin of Product |

United States |

Mechanistic Investigations of Oct 2 En 4 One Reactivity

Reaction Mechanisms of Alpha,Beta-Unsaturated Ketones

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters or lactones. wikipedia.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction typically employs peroxyacids or peroxides as the oxidant. wikipedia.orglscollege.ac.in In the context of alpha,beta-unsaturated ketones like oct-2-en-4-one, the reaction exhibits notable selectivity. The double bond in α,β-unsaturated ketones is generally not oxidized by the peroxyacid. jk-sci.com

The generally accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process. beilstein-journals.org Initially, the peroxyacid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org This is followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgresearchgate.net The subsequent step is a concerted migration of an alkyl or aryl group to the adjacent oxygen of the peroxide group, which is considered the rate-determining step, resulting in the formation of an ester and a carboxylic acid. wikipedia.orgbeilstein-journals.org The migratory aptitude of different substituent groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For α,β-unsaturated ketones, the vinyl group has a lower migratory aptitude than more substituted alkyl groups.

The reaction's progression is influenced by stereoelectronic effects. The primary stereoelectronic effect necessitates an anti-periplanar arrangement between the migrating group's σ-orbital and the peroxide's σ*-orbital. lscollege.ac.in A secondary effect requires the lone pair on the hydroxyl oxygen to be anti-periplanar to the migrating group. lscollege.ac.in While the fundamental mechanism is widely accepted, aspects such as the role of the acid catalyst and the precise nature of the O-O bond cleavage in the Criegee intermediate are still subjects of investigation. beilstein-journals.org

Several reagents can be employed for the Baeyer-Villiger oxidation, with their reactivity correlating with the acidity of the corresponding carboxylic acid. chem-station.com Common peroxyacids include m-chloroperbenzoic acid (mCPBA), peracetic acid, and trifluoroperacetic acid. chem-station.com Hydrogen peroxide can also be used, often in the presence of a catalyst. jk-sci.com For instance, selenium-catalyzed oxidations with aqueous hydrogen peroxide have been shown to be effective for Baeyer-Villiger reactions. jk-sci.com

| Reagent System | Description |

| Peroxyacids (e.g., mCPBA) | Commonly used stoichiometric oxidants. Reactivity increases with the acidity of the corresponding carboxylic acid. chem-station.com |

| H₂O₂/Lewis Acid | A catalytic system where the Lewis acid activates the ketone. beilstein-journals.org |

| H₂O₂/Brønsted Acid | Another catalytic approach utilizing a protic acid. beilstein-journals.org |

| H₂O₂/(BnSe)₂ | A selenium-catalyzed system for the oxidation of α,β-unsaturated ketones to (E)-vinyl esters. beilstein-journals.org |

| Oxone | A convenient reagent for the transformation of α,β-unsaturated ketones into vinyl acetates. beilstein-journals.org |

Role in Complex Organic Transformations and Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system in an intramolecular fashion. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], indicating the number of atoms over which the sigma bond moves. wikipedia.org While this compound itself is not the archetypal substrate for common sigmatropic rearrangements like the Cope or Claisen rearrangements, the principles of these transformations are relevant to the broader class of unsaturated carbonyl compounds.

The Claisen rearrangement, for example, is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is generally irreversible due to the formation of a stable carbonyl group. wikipedia.org The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. chadsprep.com

While direct participation of this compound in these specific named rearrangements is not commonly cited, related unsaturated systems undergo analogous transformations. For instance, thermal rearrangements of vinylcyclobutanes, which can be conceptually related to the π-system of an enone, are known to proceed through wikipedia.orgCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.-sigmatropic shifts. researchgate.net These reactions often involve diradical intermediates. researchgate.net

Thermal transformations of unsaturated carbonyl compounds can proceed through diradical intermediates. researchgate.net For example, the photochemical [2+2]-cycloaddition of α,β-unsaturated carbonyl compounds with alkenes involves the formation of a triplet 1,4-biradical intermediate. researchgate.net The fate of this intermediate, whether it proceeds to form a cyclobutane (B1203170) product or decays back to the starting materials, depends on the relative energy barriers of these pathways. researchgate.net

In the context of thermal rearrangements, such as those of substituted cyclobutanes, the stereochemical outcome is often rationalized by the behavior of intermediate diradicals. nih.gov The relative rates of internal bond rotations within the diradical intermediate can influence the final product distribution. nih.gov Studies on the thermal rearrangements of vinylcyclobutanes suggest that these reactions involve transient diradical structures on relatively flat potential energy surfaces. researchgate.net The formation and subsequent reactions of these diradical species are key to understanding the complex product mixtures that can arise from thermal transformations of unsaturated systems.

Catalysis in this compound Chemistry

C-H activation is a powerful strategy in organic synthesis that involves the cleavage of a carbon-hydrogen bond and its subsequent functionalization. mt.com This approach offers a more atom- and step-economical route to complex molecules compared to traditional methods that rely on pre-functionalized starting materials. sigmaaldrich.com Catalysis, particularly by transition metals, is central to most C-H activation methodologies. mt.com

The mechanisms of C-H activation are diverse and depend on the metal catalyst, its oxidation state, and the nature of the substrate. researchgate.net Common pathways include oxidative addition, electrophilic substitution, and σ-bond metathesis. mt.com For instance, electron-rich, low-valent metals like Rh(I) or Ir(I) often react via oxidative addition, while higher-valent metals such as Pd(II) or Rh(III) tend to proceed through electrophilic pathways. mt.com

In many cases, C-H activation is directed by a functional group on the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. sigmaaldrich.com This strategy allows for high levels of regioselectivity. The carbonyl group of an enone like this compound could potentially serve as such a directing group, although specific examples for this exact substrate are not extensively documented in the initial search.

Palladium-catalyzed C-H activation/C-C bond-forming reactions have emerged as particularly versatile transformations. nih.gov For example, the olefination of arenes can be achieved through a Pd(II)-catalyzed C-H activation followed by carbopalladation and β-hydride elimination. nih.gov Rhodium catalysts are also widely used in C-H functionalization. rsc.org Rh(I)-catalyzed asymmetric C-H functionalization has seen significant progress, complementing the more established Rh(II) and Rh(III) catalysis. rsc.org

The application of C-H activation to α,β-unsaturated ketones would allow for the direct functionalization at various positions, providing novel pathways to more complex structures. Research in this area continues to focus on developing new catalysts and methodologies to achieve high selectivity and efficiency. researchgate.net

| Catalyst System | Mechanistic Pathway | Application |

| Pd(II) | Electrophilic Palladation | Olefination of arenes nih.gov |

| Rh(I) | Oxidative Addition/Inner-sphere mechanism | Asymmetric C-H functionalization rsc.org |

| Rh(III) | Inner-sphere mechanism (with Cp* ligands) | Asymmetric C-H functionalization rsc.org |

| Ru(II) | Electrophilic C-H activation | ortho-activation via cyclometallation researchgate.net |

Reaction Dynamics and Transition State Theory in Organic Transformations

The reactivity of α,β-unsaturated ketones like (2E)-Oct-2-en-4-one is governed by the principles of reaction dynamics and transition state theory. These theoretical frameworks provide a molecular-level understanding of how chemical reactions occur, focusing on the high-energy, transient species known as the activated complex or transition state. While specific computational studies detailing the reaction dynamics of this compound are not extensively documented in publicly available research, its behavior can be effectively understood by examining theoretical investigations of analogous α,β-unsaturated carbonyl systems. These studies, often employing Density Functional Theory (DFT), offer critical insights into the energetic and geometric properties of transition states that dictate reaction pathways and product formation.

Transition State Theory (TST) posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the transition state. This state represents the point of maximum energy along the reaction coordinate and is characterized by partially formed and partially broken bonds. The energy required to reach this state from the reactants is the activation energy (Ea or ΔG‡), a key determinant of the reaction rate.

The organic transformations of this compound, such as Michael additions and Diels-Alder cycloadditions, involve distinct transition states whose properties have been modeled in similar systems.

Michael Addition Reactions: The conjugate addition of a nucleophile to the β-carbon of an α,β-unsaturated ketone is a fundamental reaction. wikipedia.orgmasterorganicchemistry.com Computational studies on the addition of thiols (acting as nucleophiles) to various Michael acceptors reveal that the process involves a transition state where the new carbon-sulfur bond is partially formed. nih.govacs.org The stability of this transition state, and thus the reaction rate, is influenced by steric and electronic factors of both the nucleophile and the enone. researchgate.net DFT calculations have shown that the rate-determining step is typically the initial nucleophilic attack and C-C or C-Nu bond formation, with subsequent protonation steps having much lower energy barriers. acs.orgnih.gov

For instance, studies on the Michael addition of glutathione (B108866) to various α,β-unsaturated carbonyls have used transition-state calculations to predict reaction kinetics. researchgate.net These models can quantify the activation free energies (ΔG‡) which correlate with experimentally observed rate constants.

| Michael Acceptor | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Methyl vinyl ketone | Methanethiolate | B3LYP/6-31G | 11.6 | researchgate.net |

| Benzalacetone | Benzene (in superacid) | DFT | Barrier-free | rsc.org |

| trans-β-Nitrostyrene | Diethyl malonate | B3LYP/6-31+G | +2.4 (relative) | nih.gov |

Diels-Alder Reactions: In [4+2] cycloaddition reactions, an enone like this compound can act as the dienophile. encyclopedia.pub The reaction is typically a concerted process, meaning bond formation occurs in a single step through a cyclic transition state. acs.org DFT studies on Diels-Alder reactions involving enones have been instrumental in explaining the regio- and stereoselectivity of the products. acs.orgacs.org These outcomes are determined by the subtle energetic differences between competing transition state structures. Factors such as catalyst-substrate interactions, steric hindrance, and orbital overlap in the transition state are crucial. acs.orgacs.org For example, computational analysis of a Brønsted acid-catalyzed Diels-Alder reaction of an exo-enone showed that the observed high enantioselectivity was due to a 1.2 kcal/mol energy difference between the major and minor transition states, primarily controlled by steric factors. acs.org

| Diene | Dienophile (Enone) | Catalyst/Conditions | Computational Method | ΔΔG‡ (kcal/mol)* | Reference |

|---|---|---|---|---|---|

| Isoprene | Exo-enone | IDPi Brønsted Acid | B3LYP-D3(BJ)/def2-TZVP | 1.2 | acs.org |

| 1,3-Butadiene | Cyclobut-2-enone | Thermal | M062X/6-31+G(d,p) | N/A | shd-pub.org.rs |

| Ene-diene (intramolecular) | Alkene (part of substrate) | Rh(I) catalyst | DFT | N/A | acs.org |

*ΔΔG‡ refers to the difference in activation free energy between the transition states leading to the major and minor stereoisomers.

Nazarov Cyclizations: While not a direct reaction of this compound itself, the principles governing the Nazarov cyclization of divinyl ketones are relevant to understanding the reactivity of the oxyallyl cation intermediates that can be formed from enones. researchgate.netacs.org Computational studies show these reactions proceed via a 4π-electrocyclization of a pentadienyl cation. acs.org The activation barriers and stereochemical outcomes are highly sensitive to the catalyst and substrate structure, with modern DFT methods being used to predict enantioselectivity by comparing the energies of competing transition states. mdpi.comuq.edu.au

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like Oct-2-en-4-one. nih.govcdnsciencepub.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. nih.gov ¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters include chemical shifts (δ), which indicate the electronic environment of a proton, and coupling constants (J), which reveal the connectivity between neighboring protons. The stereochemistry of the double bond, specifically whether it is the (E) or (Z) isomer, can often be determined by the magnitude of the coupling constant between the vinylic protons. cdnsciencepub.comrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. scribd.com

The following tables summarize typical NMR data for (E)-Oct-2-en-4-one.

¹H NMR Data for (E)-Oct-2-en-4-one

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 0.92 | t | 7.4 |

| H-2 | 1.87 | d | 6.9 |

| H-3 | 6.83 | ddt | 15.8, 6.9, 1.5 |

| H-5 | 6.10 | dq | 15.8, 1.5 |

| H-6 | 2.53 | t | 7.4 |

| H-7 | 1.59 | sextet | 7.4 |

¹³C NMR Data for (E)-Oct-2-en-4-one

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 13.9 |

| C-2 | 18.2 |

| C-3 | 147.2 |

| C-4 | 132.0 |

| C-5 | 201.0 |

| C-6 | 40.8 |

| C-7 | 26.1 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nist.govnist.gov It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Accurate Mass Spectrometry (HRAM-MS) provides extremely precise mass measurements, which can be used to determine the elemental formula of a molecule. thermofisher.comchromatographyonline.com For this compound, with a molecular formula of C₈H₁₄O, HRAM-MS can confirm this composition by measuring its monoisotopic mass with a high degree of accuracy, typically to within a few parts per million (ppm). nih.govthermofisher.com This level of precision helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas.

Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. scribd.comencyclopedia.pubwikipedia.org The resulting fragment ions are then analyzed to provide structural information. This process, often involving collision-induced dissociation (CID), creates a unique fragmentation pattern that serves as a "fingerprint" for the compound, aiding in its identification, particularly in complex mixtures. scribd.comwikipedia.org The fragmentation pattern can reveal the connectivity of atoms within the molecule.

Chromatographic-Spectroscopic Coupling Methods for Complex Mixtures

When this compound is present in a complex mixture, such as a food or fragrance sample, chromatographic techniques are coupled with mass spectrometry to separate the components before analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netrroij.com In this method, the mixture is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound. nih.govnih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for library matching. nih.gov

GC-MS Data for this compound

| Retention Time (min) | Top m/z Peaks |

|---|

Source: NIST Mass Spectrometry Data Center nih.gov

For compounds that are not sufficiently volatile for GC-MS, or for analyses where derivatization is to be avoided, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.netwikipedia.org In LC-MS, the sample is dissolved in a liquid and separated by passing it through a column packed with a stationary phase. The separated components are then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). wikipedia.org LC-MS, and particularly its tandem version, LC-MS/MS, is highly sensitive and selective, making it suitable for quantifying trace amounts of this compound in various matrices. bioanalysis-zone.comepa.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) stands as a sophisticated analytical technique for the characterization of chemical compounds. Its application extends to the analysis of complex mixtures, such as pyrolysis bio-oils, where numerous oxygenated compounds, including this compound, are present. nih.gov In the analysis of such intricate samples, SFC offers a unique selectivity and separation efficiency, bridging the gap between normal-phase liquid chromatography and gas chromatography.

The use of supercritical carbon dioxide as the primary mobile phase allows for the analysis of a wide range of moderately polar to nonpolar compounds. In the context of bio-crude analysis, nontargeted screening using SFC combined with high-resolution mass spectrometry (HRMS) has been employed to identify various components. nih.gov This approach is particularly valuable for identifying compounds like this compound within a dense chemical matrix, providing both retention time data from the chromatography and mass-to-charge ratio information from the spectrometer for confident identification. Sample preparation for such analyses can involve methods like supercritical fluid extraction (SFE), which utilizes the solvating properties of supercritical fluids to isolate analytes from a sample matrix. nih.gov

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared, Raman) in Molecular Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the molecular structure and functional groups of compounds like this compound. These techniques are foundational in the chemical characterization of complex substances, including bio-oils and food products where this compound may be found. nih.govpeerj.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present. For this compound, the key functional groups are a carbonyl group (C=O) and a carbon-carbon double bond (C=C). A 1977 study reported the infrared spectral properties for an analytical sample of this compound, providing specific absorption bands. annualreviews.org FTIR has been utilized in the analysis of honey powders, where this compound was identified as one of the aromatic compounds. peerj.com Furthermore, FTIR microspectroscopy has been used to study the thermal conversion of cellulosic materials, processes during which unsaturated ketones can be formed. mdpi.com

| Functional Group | Vibrational Mode | Reported Absorption (μm) annualreviews.org | Corresponding Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | 5.72 | ~1748 |

| C=C | Stretch | 6.38 | ~1567 |

| C-H | Stretch | 3.39 | ~2950 |

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also highly sensitive to the vibrations of molecular bonds. While specific Raman spectra for pure this compound are not detailed in the provided search context, the technique is widely applied to characterize carbonaceous materials and organic compounds formed during pyrolysis. frontiersin.orgjustia.com For instance, Raman spectroscopy has been used to elucidate the structural changes in carbon materials where the presence of functional groups, including carbonyls, is monitored. justia.com Theoretical and experimental investigations of similar ketones, such as isophorone, have also utilized FT-Raman spectroscopy to analyze their molecular structure. frontiersin.org

Electrophysiological Recording (e.g., Electroantennography, GC-EAG) in Chemo-Reception Studies

Electrophysiological techniques are vital tools in chemical ecology for understanding how insects and other organisms perceive chemical signals from their environment. nih.gov Methods like Electroantennography (EAG) and coupled Gas Chromatography-Electroantennographic Detection (GC-EAD or GC-EAG) are specifically designed to measure the olfactory responses of an insect's antenna to volatile organic compounds (VOCs). peerj.com

Insects rely on their sophisticated chemoreception systems to locate hosts, find mates, and avoid predators, processes mediated by semiochemicals. nih.govactanaturae.ru The insect antenna is covered in sensory neurons that generate electrical signals upon binding with specific volatile molecules. frontiersin.orgactanaturae.ru

Gas Chromatography-Electroantennographic Detection (GC-EAG): This more advanced method combines the separation power of gas chromatography with the sensitivity of an insect antenna. peerj.com As volatile compounds from a sample mixture elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector or Mass Spectrometer), while the other is passed over an insect antenna. This allows for the precise identification of which specific compounds in a complex blend are "EAG-active," meaning they trigger a response from the antennal neurons. frontiersin.orgfrontiersin.org

While direct EAG or GC-EAG studies on this compound were not found in the provided search results, as a volatile ketone, it is a prime candidate for such chemo-reception investigations. Researchers use these methods to identify the active components in natural volatile blends, such as those from plants, which can include a wide variety of compounds including aldehydes, alcohols, esters, and ketones. frontiersin.orgfrontiersin.org Identifying these EAG-active compounds is a critical first step in understanding the chemical language of insects and can lead to the development of new strategies for pest management. nih.govfrontiersin.org

Computational and Theoretical Chemistry Approaches

Electronic Structure Calculations for Oct-2-en-4-one and its Derivatives

Electronic structure calculations are fundamental to modern chemistry, offering insights into the distribution of electrons within a molecule and how this dictates its properties and reactivity. For α,β-unsaturated ketones such as this compound, these calculations are crucial for understanding their chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving α,β-unsaturated ketones. acs.orgwhiterose.ac.uk DFT calculations can be used to model the entire reaction pathway, identifying transition states and intermediates, and thereby elucidating the step-by-step process of bond breaking and formation. acs.org For instance, DFT has been successfully applied to study the conjugate addition of various nucleophiles to enones, a characteristic reaction of this class of compounds. rsc.org These studies can reveal the subtle electronic and steric factors that control the regioselectivity and stereoselectivity of such reactions. nih.gov

In the context of catalyzed reactions, DFT is invaluable for understanding how a catalyst interacts with the enone substrate to lower the activation energy of a reaction. For example, in the Rh-catalyzed asymmetric 1,4-addition of phenylboronic acid to linear (E)-enones, DFT computations have shown that the substrate adopts a specific conformation that minimizes steric interactions, which in turn affects the enantioselectivity. nih.gov Similarly, DFT studies have been instrumental in explaining the reversal of chemoselectivity in Diels-Alder reactions of α,β-unsaturated ketones with cyclopentadiene (B3395910) when different types of acid catalysts (Brønsted vs. Lewis acids) are used. mdpi.com

The accuracy of DFT calculations is dependent on the choice of the functional and basis set. The B3LYP functional is a popular choice for studying reactions of enones, often providing a good balance between computational cost and accuracy. whiterose.ac.ukrsc.org More advanced functionals, such as ωB97XD, which includes corrections for dispersion interactions, can provide even more accurate results, especially for systems where non-covalent interactions are important. nih.gov

Table 1: Selected DFT Functionals Used in the Study of α,β-Unsaturated Ketone Reactions

| DFT Functional | Key Features | Typical Applications |

| B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. | General purpose, widely used for geometry optimizations and reaction mechanism studies of organic molecules. whiterose.ac.ukrsc.org |

| M06-2X | High-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions. | Used for geometry optimization and energy calculations in atmospheric reactions of unsaturated carbonyls. semanticscholar.org |

| ωB97XD | Range-separated hybrid functional with empirical dispersion corrections. | Provides improved accuracy for systems with significant non-covalent interactions, such as catalyst-substrate complexes. nih.govmdpi.com |

| BHandHLYP | Hybrid functional with a higher percentage of Hartree-Fock exchange. | Often used for systems where standard B3LYP might fail, such as in the study of reaction barriers. semanticscholar.org |

This table is generated based on data from the text and is for illustrative purposes.

Ab initio methods, which are based on first principles without empirical parameterization, provide another avenue for studying the energetics of molecules like this compound. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation, which can lead to inaccuracies in predicting certain properties. academie-sciences.fr For example, HF calculations have been shown to overestimate dipole moments and underestimate polarizability for some α,β-unsaturated carbonyls. nih.gov

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2), incorporate electron correlation and generally provide more accurate energetic comparisons. academie-sciences.fr MP2 calculations have been used to determine the affinities of carbonyl groups for various anions, with results that are in good agreement with available experimental data. academie-sciences.fr These methods are particularly useful for benchmarking the results of less computationally expensive methods like DFT. For instance, in the study of the ozonolysis of α,β-unsaturated carbonyls, single-point energy calculations using the highly accurate CCSD(T) method are often performed on geometries optimized with DFT or MP2 to obtain more reliable energy barriers. semanticscholar.org

While computationally more demanding than DFT, ab initio methods like MP2 and CCSD(T) are essential for obtaining high-accuracy energetic data, which is crucial for a definitive understanding of reaction thermodynamics and kinetics. nih.gov

Molecular Dynamics (MD) Simulations of Chemical Processes

Molecular dynamics (MD) simulations offer a way to study the time evolution of molecular systems, providing insights into the dynamic processes that govern chemical reactions and other molecular events. numberanalytics.comnih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are used to propagate the positions and velocities of the atoms over time. nih.gov This allows for the observation of molecular motions, conformational changes, and solvent effects on a femtosecond timescale.

For chemical processes involving this compound, MD simulations can be used to explore the conformational landscape of the molecule and its complexes with other species, such as catalysts or solvent molecules. numberanalytics.comlibretexts.org This information can be crucial for understanding how the molecule approaches a reactive partner and how the surrounding environment influences the reaction pathway. For example, MD simulations have been employed to study the aggregation behavior of various organic molecules in aqueous solution, which can be relevant for understanding reaction kinetics in certain environments. nih.gov

Furthermore, MD simulations can be combined with quantum mechanics (QM) methods in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the reactive part of the system (e.g., the enone and the nucleophile) is treated with a high level of QM theory, while the surrounding environment (e.g., the solvent) is treated with a less computationally expensive MM force field. This hybrid approach allows for the study of reactions in complex environments with a manageable computational cost.

Theoretical Studies of Reaction Pathways, Intermediates, and Transition States

A central goal of computational chemistry is to map out the potential energy surface (PES) of a chemical reaction. The PES is a mathematical function that relates the energy of a molecular system to its geometry. By exploring the PES, chemists can identify the most likely pathways for a reaction to occur, as well as the structures of any intermediates and transition states that are formed along the way. smu.edu

For reactions of this compound, theoretical studies have been instrumental in elucidating the details of various reaction mechanisms. For example, in the conjugate addition of thiols to enones, DFT calculations have been used to locate the transition state for the rate-determining step and to understand how substituents on the enone affect the activation energy. researchgate.net These studies have shown that both electronic effects and solvation play a significant role in determining the reactivity of α,β-unsaturated ketones. researchgate.net

The identification and characterization of reaction intermediates are also crucial for a complete understanding of a reaction mechanism. acs.org Computational methods can provide detailed information about the geometry and electronic structure of these often short-lived species, which can be difficult to observe experimentally. For instance, in the context of organocatalysis, DFT calculations have been used to rationalize the formation of different enamine intermediates and their subsequent reactions. acs.org

Prediction of Spectroscopic Properties and Spectral Signatures

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. wisc.eduq-chem.com By calculating properties such as vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data. chemrxiv.orgacs.org

For this compound, DFT calculations can be used to predict its IR spectrum. The calculated vibrational frequencies correspond to the various stretching and bending modes of the molecule's chemical bonds. wisc.edu The C=O and C=C stretching frequencies are particularly characteristic of α,β-unsaturated ketones and their positions in the calculated spectrum can be used to confirm the presence of this functional group. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are sometimes applied to improve the agreement with experiment. wisc.edu

Similarly, NMR chemical shifts can be calculated using methods like the GIAO (Gauge-Independent Atomic Orbital) approach. q-chem.com These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing valuable information about the electronic environment of each nucleus in the molecule. acs.org The predicted spectra can be used to assign the peaks in an experimental spectrum and to confirm the molecule's structure. q-chem.com

Table 2: Predicted Spectroscopic Data for a Model α,β-Unsaturated Ketone

| Spectroscopic Technique | Calculated Parameter | Predicted Value (Illustrative) |

| Infrared (IR) Spectroscopy | C=O Stretch Frequency | ~1700-1680 cm⁻¹ |

| C=C Stretch Frequency | ~1650-1600 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~190-210 ppm |

| β-Carbon (C=C) | ~140-160 ppm | |

| α-Carbon (C=C) | ~120-140 ppm | |

| ¹H NMR Spectroscopy | Vinyl Protons | ~5.8-7.5 ppm |

This table provides illustrative predicted values for a generic α,β-unsaturated ketone and is not specific to this compound. Actual values would require specific calculations.

Quantum Chemical Topology and Reactivity Indices

Quantum Chemical Topology (QCT) is a field of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density, to partition molecules into atoms and to characterize the chemical bonds between them. researchgate.netresearchgate.net One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. mdpi.com QTAIM analysis can provide quantitative information about the nature of chemical bonds, such as their ionicity and covalent character, based on the properties of the electron density at the bond critical points. skoltech.ru

For this compound, QTAIM analysis could be used to characterize the C=C and C=O double bonds, as well as the other bonds in the molecule, providing a deeper understanding of its electronic structure. rsc.org Furthermore, QTAIM can be used to study how the bonding changes during the course of a chemical reaction.

Reactivity indices, which are derived from conceptual DFT, provide a way to quantify the reactivity of different sites within a molecule. mdpi.commdpi.com These indices, such as the Fukui function and the global electrophilicity index, can be used to predict which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For α,β-unsaturated ketones like this compound, these indices can be used to rationalize the observed regioselectivity in addition reactions. researchgate.net For example, the Fukui function can help to identify the β-carbon as the most likely site for nucleophilic attack in a Michael addition reaction.

Investigation of Supramolecular Interactions Involving this compound

While specific computational studies focusing exclusively on the supramolecular interactions of this compound are not extensively documented in dedicated research, the principles of supramolecular chemistry and computational modeling of similar α,β-unsaturated carbonyl compounds provide a strong framework for understanding its potential interactions. rsc.orgnih.gov Supramolecular chemistry involves assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. muni.cznptel.ac.in Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. researchgate.net

The structure of this compound, featuring a carbonyl group and a carbon-carbon double bond, presents active sites for various non-covalent interactions. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, while the conjugated π-system can participate in stacking interactions. nih.gov Theoretical studies on α,β-unsaturated ketones often explore their interactions with other molecules, which is fundamental to understanding their behavior in various chemical and biological systems. tjpr.org

Computational analyses, such as Quantum Theory of Atoms-in-Molecules (QTAIM) and molecular electrostatic potential (MEP) maps, are used to visualize and quantify supramolecular interactions. researchgate.net For instance, in related systems, MEP analysis helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for predicting intermolecular interactions. In this compound, the carbonyl oxygen would represent a region of negative electrostatic potential, making it a likely site for interaction with hydrogen bond donors.

Table 1: Potential Supramolecular Interactions of this compound and Investigatory Computational Methods

| Type of Interaction | Molecular Feature of this compound Involved | Potential Interacting Partner | Relevant Computational Method |

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Hydrogen bond donors (e.g., water, alcohols) | DFT, QTAIM, MEP |

| π-π Stacking | Conjugated C=C-C=O system | Aromatic rings, other π-systems | DFT, Hirshfeld Surface Analysis |

| van der Waals Forces | Entire molecule | All types of molecules | Molecular Mechanics, DFT |

Stereochemistry and Chiral Discrimination by Computational Methods

The stereochemistry of a molecule is crucial as different enantiomers can exhibit varied biological activities and chemical properties. researchgate.net While this compound itself is not chiral, its reactions can lead to the formation of chiral centers. For instance, the reduction of the carbonyl group or addition across the double bond can generate stereogenic centers. Computational methods are powerful tools for studying the stereochemistry of such reactions and for discriminating between different stereoisomers. chemrxiv.orgfrontiersin.org

Computational approaches to determine the absolute configuration of chiral molecules often involve comparing calculated spectroscopic data with experimental measurements. frontiersin.org Methods like calculating optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are common. frontiersin.org For a hypothetical chiral derivative of this compound, one would first perform a conformational search to find the most stable conformers. frontiersin.org Then, for each stable conformer, properties like OR, ECD, and VCD would be calculated using time-dependent density functional theory (TD-DFT) or other appropriate methods. The weighted average of these properties is then compared with the experimental data to assign the absolute configuration.

The discrimination of enantiomers can also be studied by modeling their interaction with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor. mdpi.comacs.org Computational docking simulations can be employed to understand the differential binding of enantiomers to a chiral receptor. These simulations calculate the binding energies and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for each enantiomer, providing a basis for chiral recognition. mdpi.com

For example, if this compound were to react to form a chiral alcohol, (R)- and (S)-oct-3-en-4-ol, computational methods could be used to predict which enantiomer would bind more strongly to a specific chiral catalyst or enzyme. This involves building molecular models of the diastereomeric complexes and calculating their interaction energies.

Table 2: Computational Methods for Stereochemical Analysis of this compound Derivatives

| Analytical Goal | Computational Method | Key Calculated Parameters | Application to this compound Derivatives |

| Determination of Absolute Configuration | DFT, TD-DFT | Optical Rotation (OR), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) | Assigning the absolute configuration of chiral reaction products. |

| Enantiomeric Discrimination | Molecular Docking, Molecular Dynamics | Binding Energy, Intermolecular Interaction Analysis | Predicting the differential interaction of enantiomers with a chiral environment. |

| Conformational Analysis | Molecular Mechanics, DFT | Relative Energies of Conformers | Identifying the most stable three-dimensional structures of chiral derivatives. frontiersin.org |

Stereochemical Aspects and Chiral Synthesis of Oct 2 En 4 One Derivatives

Stereoisomerism and Configurational Analysis (e.g., E/Z Isomerism)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org For Oct-2-en-4-one, two main types of stereoisomerism are relevant: geometric isomerism (E/Z isomerism) and optical isomerism.

E/Z Isomerism:

Geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond (C2=C3). wjec.co.uk This restriction leads to two possible arrangements of the substituents attached to the double-bond carbons. physicsandmathstutor.com To assign the configuration as either E or Z, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. physicsandmathstutor.com

At C2: The substituents are a hydrogen atom and a methyl group (-CH3). Carbon has a higher atomic number than hydrogen, so the methyl group has higher priority.

At C3: The substituents are a hydrogen atom and a carbonyl group bonded to a butyl chain (-C(=O)CH2CH2CH2CH3). The carbon of the carbonyl group has higher priority than the hydrogen.

If the two higher-priority groups (the methyl group at C2 and the carbonyl-containing group at C3) are on the same side of the double bond, the isomer is designated as (Z)-Oct-2-en-4-one . wjec.co.ukphysicsandmathstutor.com If they are on opposite sides, it is the (E)-Oct-2-en-4-one isomer. wjec.co.ukphysicsandmathstutor.comontosight.ai The "(2E)" designation specifies that the substituents at the second carbon are in the "E" (entgegen) configuration. ontosight.ai The IUPAC name for the trans isomer is (E)-oct-2-en-4-one. nih.gov

Configurational Analysis:

The configuration of these isomers can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between E and Z isomers based on the coupling constants of the vinylic protons. The spatial arrangement of atoms also influences the physical properties of the isomers, such as boiling point, melting point, and stability.

| Isomer Name | IUPAC Name | Priority Groups Position |

| (E)-Oct-2-en-4-one | (E)-oct-2-en-4-one | Opposite sides of the double bond |

| (Z)-Oct-2-en-4-one | (Z)-oct-2-en-4-one | Same side of the double bond |

Enantioselective Synthesis Strategies for this compound Analogs

Enantioselective synthesis, also known as chiral synthesis, is the synthesis of a particular enantiomer of a chiral molecule. rsc.org This is crucial as different enantiomers of a compound can have distinct biological activities. wikipedia.org For analogs of this compound, several strategies have been developed to control the stereochemistry at chiral centers.

One prominent strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For instance, the Sharpless asymmetric epoxidation is a key reaction used in the synthesis of chiral molecules. jocpr.com This method can be employed to create a chiral epoxy alcohol from an allylic alcohol, which can then be converted through a series of steps into a chiral analog of this compound. jocpr.com

Another approach is the use of organocatalysis. researchgate.net Chiral organocatalysts can facilitate reactions like the Mannich reaction or Michael addition in an enantioselective manner, leading to the formation of chiral ketone derivatives. researchgate.net For example, a chiral amine catalyst can be used to control the addition of a nucleophile to an α,β-unsaturated ketone, establishing a new stereocenter with high enantiomeric excess.

The synthesis of chiral bicyclo[2.2.2]oct-5-en-2-one derivatives, which can be considered complex analogs of this compound, has been achieved through intramolecular alkylation reactions starting from chiral precursors like carvone. rsc.org

Key Synthetic Strategies:

| Strategy | Description | Key Intermediates/Reagents |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of an allylic alcohol. | Titanium isopropoxide, (+)-Diethyl tartrate, t-butyl hydroperoxide |

| Organocatalytic Reactions | Use of small chiral organic molecules to catalyze stereoselective transformations. | Chiral amines, prolinol derivatives |

| Intramolecular Alkylation | Formation of cyclic structures from a chiral starting material. | Chiral precursors like carvone |

Chromatographic Enantioseparation Methodologies

For the separation of enantiomers of this compound derivatives, chiral chromatography is the most effective method. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. researchgate.net

The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral stationary phase. researchgate.net This leads to different retention times for the two enantiomers, allowing for their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including ketones. researchgate.net

The choice of the mobile phase is also critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water) conditions can be used, and the composition of the mobile phase is optimized to maximize the resolution between the enantiomers. researchgate.net

In addition to HPLC, Gas Chromatography (GC) with chiral stationary phases can also be employed, particularly for volatile derivatives of this compound.

Common Chiral Stationary Phases for Enantioseparation:

| CSP Type | Base Material | Typical Applications |

| Polysaccharide-based | Cellulose or Amylose derivatives | Broad applicability for various chiral compounds |

| Pirkle-type | π-acidic or π-basic moieties | Separation of compounds with aromatic rings |

| Cyclodextrin-based | Cyclodextrins | Inclusion complexation-based separation |

Circular Dichroism (CD) Spectroscopy for Stereochemical Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the stereochemistry of chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized light by an optically active compound. jascoinc.com

For this compound derivatives, the α,β-unsaturated ketone chromophore gives rise to characteristic CD signals. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the stereocenters in the molecule. researchgate.net

By comparing the experimental CD spectrum of an unknown compound with the spectra of known standards or with spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. researchgate.net For example, the n→π* and π→π* electronic transitions of the enone chromophore will produce distinct Cotton effects, the signs of which can be correlated to the helicity of the chromophore and thus the stereochemistry of the molecule. researchgate.net

Chemical Ecology and Biological Interactions of Oct 2 En 4 One

Identification in Natural Product Metabolomes and Volatile Organic Compound Profiles

Oct-2-en-4-one is an organic compound classified as an enone, which contains both an alkene and a ketone functional group. hmdb.ca It has been identified in the metabolomes of various natural sources. As a volatile organic compound (VOC), it contributes to the chemical profile of certain foods. For instance, (E)-oct-2-en-4-one has been detected in breakfast cereals and nuts. hmdb.ca Its organoleptic properties are described as having fruity and metallic notes, and it is also associated with the flavor profiles of jam preserves and mushrooms. hmdb.ca The presence of such compounds in food items suggests they can be potential biomarkers for consumption. hmdb.cafoodb.ca

While direct identification in specific plant or insect metabolomes is not extensively documented in the provided search results, the closely related compound Oct-2-en-1-al has been found in biofluids like feces and urine, indicating it is part of metabolic processes. foodb.ca The family of octenones, to which this compound belongs, is known for its diverse and often potent sensory characteristics, with different isomers possessing distinct aromas such as nutty, black tea, mushroom, or berry-like. perfumerflavorist.com

Role as Semiochemicals and Pheromones in Interspecific and Intraspecific Communication

Semiochemicals are chemical signals that mediate interactions between organisms. wikipedia.org These can be intraspecific (pheromones, between members of the same species) or interspecific (allelochemicals, between different species). sagrainmag.co.za While direct evidence for this compound acting as a pheromone is limited in the provided literature, numerous structurally similar compounds have well-documented roles as semiochemicals, highlighting the potential for this class of molecules.

Several compounds with an eight-carbon unsaturated backbone, similar to this compound, function as crucial chemical messengers for insects. For example, (E)-2-octenyl acetate (B1210297) is a key component of the pheromone system of the bagrada bug, Bagrada hilaris. It functions as a sex pheromone for attracting adult females and as an aggregation pheromone for nymphs. researchgate.net Similarly, a hydroxylated version, (2S,4E)-2-hydroxyoct-4-en-3-one, has been identified as a male-produced attractant pheromone for both sexes of the cerambycid beetle, Tylonotus bimaculatus. researchgate.net Another related compound, (E)-1-hydroxythis compound, has been reported as a repellent for bed bugs. researchgate.net In vertebrates, volatile lipids can also act as pheromones, such as (Z)-6-dodecen-4-olide, which is used in olfactory communication by the Columbian black-tailed deer. wikipedia.org

These examples demonstrate that slight modifications to the C8 chemical structure can result in diverse biological functions, from attraction to repulsion, mediating critical behaviors for survival and reproduction.

Research on Plant-Insect Interactions Mediated by this compound and Similar Compounds

The communication between plants and insects is often mediated by a complex blend of volatile organic compounds (VOCs). mdpi.com Plants can release VOCs to defend against herbivores, either directly or by attracting the natural enemies of the pests. mdpi.commdpi.com Herbivory can induce changes in a plant's chemical phenotype, affecting subsequent interactions with other insects. nih.gov

Research has shown that specific VOCs are crucial for these interactions. While studies focusing explicitly on this compound are not detailed, research into similar compounds provides significant insight. For instance, plants under attack by herbivores release a class of compounds known as herbivore-induced plant volatiles (HIPVs), which can include various aldehydes, alcohols, and ketones. mdpi.com These signals can attract predators and parasitoids of the herbivorous insects. mdpi.com

The following table details examples of plant-insect interactions mediated by specific volatile compounds, some of which are structurally related to this compound.

| Plant | Volatile Cue(s) | Affected Insect | Interaction Type | Reference |

|---|---|---|---|---|

| Cowpea (Vigna unguiculata) | 1-Octen-3-ol | Maruca vitrata (Lepidoptera) | Host location | researchgate.net |

| Maize | Octanal, Nonanal | Busseola fusca (Noctuidae) | Host location | researchgate.net |

| Banana (Musa spp.) | (2R, 5S)-theaspirane | Cosmopolites sordidus (Coleoptera) | Host location | researchgate.net |

| General (Repellency) | (E)-1-hydroxythis compound | Cimex lectularius (Bed Bug) | Repellent | researchgate.net |

Biosynthetic Pathways and Precursors of Alpha,Beta-Unsaturated Ketones

Alpha,beta-unsaturated ketones are a class of organic compounds characterized by a ketone conjugated with a carbon-carbon double bond. wikipedia.org In nature, these compounds are important components of many natural products and can be synthesized through various pathways. researchgate.net

One of the common biological reactions for forming carbon-carbon bonds is the aldol (B89426) condensation, a process that can produce α,β-unsaturated ketones. wikipedia.orgtjpr.org This type of reaction is catalyzed by enzymes in biological systems. The general mechanism involves the reaction of an aldehyde or ketone with another enol or enolate to form a β-hydroxy carbonyl, which can then dehydrate to yield the α,β-unsaturated product. tjpr.org

For aromatic α,β-unsaturated ketones like chalcones, the biosynthesis often involves the shikimate pathway. researchgate.net This pathway produces aromatic amino acids, which can serve as precursors. Chalcones themselves are key intermediates in the biosynthesis of flavonoids, a large class of plant secondary metabolites. researchgate.net While the specific biosynthetic pathway for this compound is not detailed, it likely arises from fatty acid metabolism, given its aliphatic structure. The breakdown of lipids can generate various aldehydes and ketones, which can then be modified by enzymes to produce unsaturated structures.

Potential Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer) and their in vitro and in vivo Investigation

The α,β-unsaturated ketone moiety is a reactive functional group that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. researchgate.net This reactivity is often the basis for the biological activities observed in compounds containing this feature. While specific studies on this compound are sparse, the broader class of α,β-unsaturated ketones has been investigated for a range of bioactivities. ontosight.ai

Antimicrobial Activity: Chalcone (B49325) derivatives have shown a wide spectrum of pharmacological effects, including antimicrobial and antifungal activities. researchgate.netfrontiersin.org

Anti-inflammatory Activity: Numerous studies have demonstrated the anti-inflammatory potential of compounds containing the α,β-unsaturated ketone structure. tjpr.orgresearchgate.net For example, certain chalcone derivatives and 4-thiazolidinone (B1220212) derivatives have shown significant anti-inflammatory effects in both in vitro and in vivo models. who.intnih.gov The mechanism often involves the inhibition of pro-inflammatory pathways and molecules like NF-κB and various cytokines. nih.govtandfonline.com

Anticancer Activity: The potential for α,β-unsaturated ketones to act as anticancer agents has also been a subject of research. researchgate.netontosight.ai Many natural products possessing peroxide structures, which can be synthesized from α,β-unsaturated ketones, exhibit antitumor and anticancer properties. nih.gov

The following table summarizes the investigated biological activities of compound classes related to this compound.

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Chalcones | Antimicrobial, Antiviral, Anti-inflammatory, Anticancer | Exhibit a broad range of pharmacological effects due to the reactive keto-ethylenic group. | researchgate.netfrontiersin.org |

| 4-Thiazolidinones | Anti-inflammatory, Antimicrobial | Some derivatives showed remarkable anti-inflammatory and antibacterial activity in mouse models. | who.int |

| Peroxy Natural Products | Antitumor, Anticancer, Antimalarial | Activity is often attributed to the peroxide group, which can be formed from α,β-unsaturated ketone precursors. | nih.gov |

Development of Environmentally Benign Pest Management Strategies Utilizing Semiochemicals

The overuse of conventional chemical pesticides has led to significant environmental and health concerns, including pest resistance and harm to non-target organisms. ncsu.edu This has spurred the development of Integrated Pest Management (IPM) strategies, which utilize a variety of control methods to manage pest populations in a more sustainable and environmentally friendly manner. sagrainmag.co.zawikipedia.org Semiochemicals are a cornerstone of modern IPM programs. plantprotection.plmbimph.com

The advantages of using semiochemicals in pest control include their high specificity, which minimizes impact on non-target species, and their effectiveness at very low concentrations. plantprotection.plmedwinpublishers.com Several strategies have been developed to harness the power of these chemical signals:

Monitoring: Traps baited with pheromones or other attractants are used to monitor pest populations. This allows for the precise timing of control measures and helps to determine if pest numbers have reached a threshold that justifies intervention. sagrainmag.co.zamedwinpublishers.com

Mass Trapping: This strategy involves deploying a large number of baited traps to capture a significant portion of a pest population, thereby reducing their numbers and subsequent damage. plantprotection.plmedwinpublishers.com

Mating Disruption: Large amounts of synthetic sex pheromones are released into an area to saturate the air. sagrainmag.co.za This makes it difficult for male insects to locate females by following their natural pheromone plumes, thus disrupting mating and reducing the next generation's population. sagrainmag.co.za

Attract-and-Kill: This method combines a semiochemical lure with a killing agent, such as an insecticide or a pathogen. Pests are attracted to the lure and are then eliminated, which can be more targeted and require less insecticide than broad-spectrum spraying. plantprotection.plmbimph.com

Push-Pull Strategy: This sophisticated approach involves using repellents ('push') to drive pests away from the main crop while simultaneously using attractants ('pull') to lure them into trap crops or traps where they can be contained. medwinpublishers.com

These semiochemical-based tactics offer a promising path toward more sustainable agriculture by providing effective, targeted, and environmentally benign alternatives to traditional pesticides. medwinpublishers.comcounterpart-semiochemicals.com

Analytical Methodologies for Oct 2 En 4 One in Complex Matrices

Sample Preparation and Extraction Techniques for Chemical Analysis

The initial and often most critical step in the analytical workflow is the preparation and extraction of Oct-2-en-4-one from the sample matrix. chromatographyonline.commdpi.com The primary goal is to isolate the analyte from interfering components and concentrate it to a level suitable for instrumental analysis. mdpi.com The choice of technique depends heavily on the matrix type, the concentration of the analyte, and its physicochemical properties. chromatographyonline.com

For volatile compounds like this compound in food matrices such as cheese or other dairy products, headspace (HS) techniques are preferred as they are solvent-free, simple, and minimize the extraction of non-volatile interfering substances. researchgate.netagriculturejournals.cz

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, non-exhaustive equilibrium technique for extracting VOCs from various samples. agriculturejournals.czmdpi.com A fused-silica fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. mdpi.commdpi.com Volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After an equilibrium time, the fiber is thermally desorbed in the injector of a gas chromatograph. mdpi.com Optimization of parameters such as sample volume, equilibration temperature and time, and fiber exposure time is crucial for achieving good sensitivity and reproducibility. agriculturejournals.czmdpi.com For cheese analysis, samples are often grated and equilibrated in a sealed vial before fiber exposure. vup.sk

Liquid-Liquid Extraction (LLE) and Liquid-Liquid Microextraction (LLME): Traditional LLE uses an organic solvent (e.g., dichloromethane) to extract analytes from an aqueous sample. researchgate.net While effective, it can be time-consuming and require large volumes of organic solvents. LLME is a miniaturized version that significantly reduces solvent consumption and is suitable for the analysis of volatile compounds in fermented beverages and spirits. nih.gov

Derivatization: For analysis by liquid chromatography (LC), which is less common for volatile, underivatized ketones, chemical derivatization is often necessary. researchgate.netumn.edu Carbonyl compounds like this compound can be reacted with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netscielo.br This process forms a less volatile, more stable derivative that exhibits improved chromatographic properties and enhanced detection sensitivity, particularly with UV or mass spectrometry detectors. researchgate.nettandfonline.com For instance, DNPH reacts with ketones to form corresponding hydrazones, which can be readily analyzed by HPLC-UV or LC-MS. tandfonline.comufba.br

Table 1: Comparison of Sample Preparation Techniques for Volatile Ketones

| Technique | Principle | Advantages | Common Applications | Key Parameters to Optimize |

| HS-SPME | Partitioning of analytes between sample, headspace, and a coated fiber. | Solvent-free, simple, sensitive, easy to automate. mdpi.com | Volatiles in food (cheese, beverages), environmental samples. mdpi.comnih.gov | Fiber coating, extraction time & temperature, sample volume. mdpi.com |

| LLE/LLME | Partitioning of analytes between two immiscible liquid phases. | High recovery for certain analytes. | Volatiles in liquid samples like wine and spirits. researchgate.netnih.gov | Solvent choice, solvent-to-sample ratio, extraction time. nih.gov |

| Derivatization | Chemical reaction to modify the analyte for improved analysis. | Enhances stability, volatility, and detectability for LC-MS. nih.govddtjournal.com | Carbonyl compounds in water, air, and biological samples. tandfonline.comnih.gov | Reagent type, reaction time & temperature, pH. nih.gov |

Chromatographic Separation in Complex Biological and Environmental Matrices

Following extraction, chromatographic separation is employed to resolve this compound from other co-extracted compounds. jst.go.jp The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. jst.go.jp

Gas Chromatography (GC): GC is the predominant technique for the separation of volatile and semi-volatile compounds. iaea.orgkosfaj.org For this compound, a capillary column, such as a non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column, is typically used. mdpi.comkosfaj.org The sample extract is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column. mdpi.com The column temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. mdpi.com The retention time (RT) under specific conditions is a characteristic feature used for preliminary identification. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for non-volatile or thermally unstable compounds. researchgate.net For the analysis of this compound, it would typically be applied after a derivatization step. researchgate.net The resulting derivatives (e.g., DNPH-hydrazones) are separated using reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). tandfonline.commdpi.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of a wide range of derivatives. mdpi.com

Table 2: Chromatographic Systems for this compound Analysis

| Chromatography Type | Stationary Phase Example | Mobile Phase | Typical Use for this compound |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane (HP-5MS) mdpi.com | Inert Gas (Helium, Nitrogen) mdpi.com | Direct analysis of the volatile compound after HS-SPME or LLE. mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) tandfonline.commdpi.com | Acetonitrile/Water mixture mdpi.com | Analysis of derivatized form (e.g., DNPH derivative). tandfonline.com |

Advanced Detection and Quantification Methods for Trace Analysis

For trace analysis, highly sensitive and selective detectors are required. Mass spectrometry (MS) is the gold standard for the detection and identification of volatile compounds due to its ability to provide structural information. chimia.chresearchgate.net

Mass Spectrometry (MS): When coupled with GC, the MS detector ionizes the eluting compounds (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum is a fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like NIST. researchgate.netnih.gov

High-Resolution Accurate Mass (HRAM) Mass Spectrometry: Instruments like Time-of-Flight (TOF) and Orbitrap MS provide HRAM data, enabling the determination of the elemental composition of an unknown compound from its exact mass. chimia.chijpsonline.comthermofisher.com This is particularly valuable for distinguishing between compounds with the same nominal mass (isomers) and for identifying unknowns in complex matrices without authentic standards. ijpsonline.comtofwerk.com HRAM offers high selectivity and sensitivity, with the ability to achieve sub-parts-per-trillion detection limits. thermofisher.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique, often performed on triple quadrupole or ion trap instruments, significantly enhances selectivity and reduces chemical noise from the matrix. thermofisher.com It is used for unambiguous confirmation of the analyte's identity and for robust quantification at trace levels in complex samples like food. thermofisher.com

Table 3: Detection Techniques for Trace Analysis of this compound

| Technique | Principle | Advantages | Common Coupling |

| GC-MS | Separation by GC, detection by mass spectrometry based on m/z. researchgate.net | Good sensitivity and structural information for identification. researchgate.net | Standard for volatile analysis. researchgate.net |

| GC-HRAM-MS (e.g., Orbitrap, TOF) | GC separation with highly accurate mass measurement. ijpsonline.comthermofisher.com | High selectivity, confident identification, elemental composition determination. ijpsonline.comthermofisher.com | Flavor research, contaminant screening. ijpsonline.comthermofisher.com |

| LC-MS/MS | HPLC separation with detection based on specific precursor-to-product ion transitions. nih.gov | High selectivity and sensitivity, reduces matrix effects, ideal for quantification. nih.gov | Analysis of derivatized carbonyls. nih.gov |

Integrated Analytical Platforms for Comprehensive Characterization (e.g., LC/HRAM-MS)

Modern analytical chemistry increasingly relies on integrated or "hyphenated" platforms that combine powerful separation techniques with advanced detection technologies. iaea.org The online coupling of liquid chromatography with high-resolution accurate mass spectrometry (LC/HRAM-MS) represents a state-of-the-art platform for the comprehensive characterization of complex mixtures. researchgate.netscirp.org

While GC-MS is the primary choice for a volatile compound like this compound, an LC/HRAM-MS platform would be exceptionally powerful for analyzing its less volatile derivatives or for broader profiling of carbonyl compounds in a matrix. nih.govnih.gov For example, a "dilute and shoot" procedure using LC-HRAM-MS has been developed for the separation and quantification of isomers in dietary supplements. scirp.org Such a platform combines the separation power of LC, the high resolving power and mass accuracy of an Orbitrap or TOF analyzer, and the confirmatory ability of MS/MS. researchgate.net This allows for simultaneous screening for a wide range of compounds (non-targeted analysis) and accurate quantification of specific targets (targeted analysis) within a single run. researchgate.net This approach minimizes sample preparation and provides a wealth of data, which is invaluable in fields like metabolomics and food safety analysis. scirp.org Similarly, GC-Orbitrap MS platforms provide comprehensive fingerprinting of flavor compounds in complex samples. ijpsonline.com

Method Validation and Quantification in Research Contexts

For an analytical method to be useful in a research or regulatory context, it must be validated to demonstrate that it is "fit for purpose". ddtjournal.comfood-safety.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended application. food-safety.com The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fao.org

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.govddtjournal.com Calibration curves are constructed and a correlation coefficient (R²) close to 1.0 is desired. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are crucial for trace contaminant analysis. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. scielo.br Recoveries between 80-110% are often considered acceptable for trace analysis in food. scielo.br

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). nih.govscielo.br An RSD of <15-20% is typically acceptable.